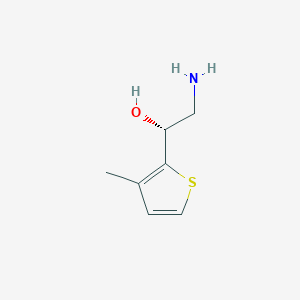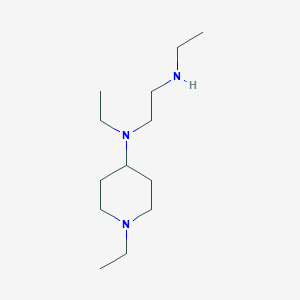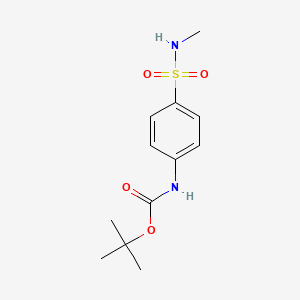
tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate is an organic compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . It is a member of the sulfamides class, which are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(N-methylsulfamoyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenyl derivatives .
Applications De Recherche Scientifique
tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This inhibition can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate include:
- tert-Butyl(4-(N-ethylsulfamoyl)phenyl)carbamate
- tert-Butyl(4-(N-propylsulfamoyl)phenyl)carbamate
- tert-Butyl(4-(N-isopropylsulfamoyl)phenyl)carbamate
Uniqueness
The uniqueness of tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate lies in its specific sulfamoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions with molecular targets are required .
Propriétés
Formule moléculaire |
C12H18N2O4S |
|---|---|
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
tert-butyl N-[4-(methylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-9-5-7-10(8-6-9)19(16,17)13-4/h5-8,13H,1-4H3,(H,14,15) |
Clé InChI |
CUWMJEOGSLCTDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


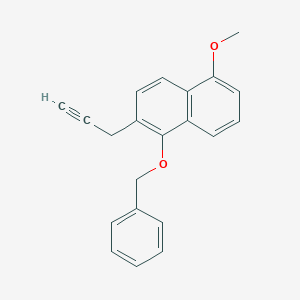
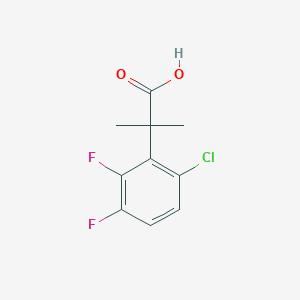

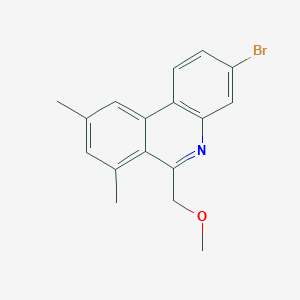
![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
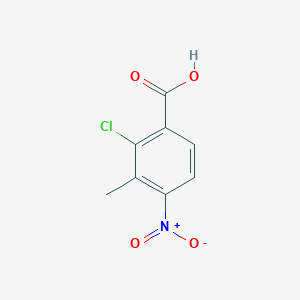
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)

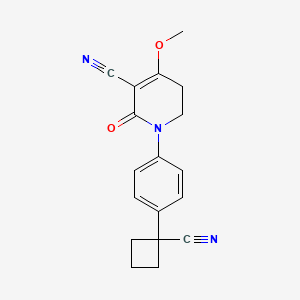
![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
